molecular formula C21H15ClN2O3 B3706531 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide

Cat. No.: B3706531
M. Wt: 378.8 g/mol
InChI Key: YDPAIUPOZGINGY-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. For instance, a common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . The choice of catalyst and reaction conditions can significantly impact the overall production process, making it essential to optimize these parameters for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives are known to inhibit enzymes such as DNA gyrase and protein tyrosine phosphatase-1B, leading to their antimicrobial and anticancer effects . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl and methoxybenzamide moieties enhances its potential for various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-26-15-6-4-5-13(11-15)20(25)23-14-9-10-17(22)16(12-14)21-24-18-7-2-3-8-19(18)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPAIUPOZGINGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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